ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with:
- A sulfanyl-acetate ethyl ester group at position 4.
- A 4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}benzyl moiety at position 5.
Its molecular weight (~660–670 g/mol, inferred from analogs) suggests moderate solubility, influenced by the polar sulfanyl-acetate and lipophilic 3,4-dimethoxyphenyl groups.
Properties
IUPAC Name |
ethyl 2-[[7-[[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O8S/c1-4-40-28(35)17-43-31-33-23-15-27-26(41-18-42-27)14-22(23)30(37)34(31)16-20-5-8-21(9-6-20)29(36)32-12-11-19-7-10-24(38-2)25(13-19)39-3/h5-10,13-15H,4,11-12,16-18H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAXFTRCWOXZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the dimethoxyphenyl group. The synthetic route typically starts with the preparation of the quinazolinone intermediate, followed by the introduction of the dioxolo ring through cyclization reactions. The final step involves the coupling of the dimethoxyphenyl group with the quinazolinone-dioxolo intermediate under specific reaction conditions.
Chemical Reactions Analysis
ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents such as halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the ester linkage in the compound, leading to the formation of carboxylic acid derivatives.
Scientific Research Applications
ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacological effects.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind with high affinity to these targets, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substitution Patterns
Quinazoline Derivatives
- Target Compound: The [1,3]dioxolo[4,5-g]quinazolin-8-one core is fused with a dioxolane ring, which may reduce oxidative metabolism compared to non-fused quinazolines .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide (): Shares the dioxoloquinazoline core but replaces the benzyl group with a hexanamide chain. Higher molecular weight (614.71 g/mol) and increased flexibility due to the hexanamide spacer .
Sulfanyl-Acetate Functionalization
- Ethyl 2-[(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl]-3-oxobutanoate (): Shares the ethyl acetate sulfanyl group but lacks the quinazoline core.
Physicochemical Properties
*LogP estimated using fragment-based methods. The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to benzodioxole derivatives () .
Computational Docking Insights
- Glide Docking (–9): The target compound’s sulfanyl-acetate and carbamoylbenzyl groups are predicted to form hydrogen bonds and hydrophobic interactions in enzyme active sites. XP Scoring (): Penalizes desolvation of charged groups, favoring the target’s balanced lipophilicity over more polar () or highly nonpolar () analogs . Enrichment Factors: Target-like compounds with moderate LogP (~3) show better enrichment in virtual screens than extreme variants .
Biological Activity
Ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a quinazoline backbone with various substituents that enhance its biological properties. The presence of the 3,4-dimethoxyphenyl group and the sulfanyl moiety are particularly notable for their potential interactions in biological systems.
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound may inhibit key pathways involved in tumor growth and proliferation. For instance, quinazoline derivatives often target receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling .
- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Compounds with similar scaffolds have demonstrated effectiveness against resistant strains of bacteria by disrupting cell wall synthesis or inhibiting protein synthesis .
- Anti-inflammatory Effects : Some studies indicate that compounds with quinazoline structures exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Anticancer Efficacy : A study involving a series of quinazoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .
- Antimicrobial Testing : In vitro tests showed that related compounds had minimum inhibitory concentrations (MICs) as low as 50 μg/mL against Mycobacterium smegmatis, suggesting a promising avenue for developing new antibiotics targeting resistant strains .
- Inflammatory Models : Animal models treated with quinazoline derivatives showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after administration, supporting their potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
